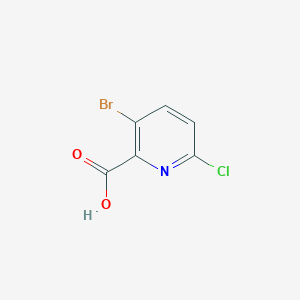

3-Bromo-6-chloropyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZPMWLHALUNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650317 | |

| Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-66-8 | |

| Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-6-chloropyridine-2-carboxylic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-6-chloropyridine-2-carboxylic acid, identified by CAS number 929000-66-8, is a pivotal heterocyclic building block in the fields of pharmaceutical and agrochemical research.[1] Its unique molecular architecture, featuring a pyridine core substituted with bromine, chlorine, and a carboxylic acid group, offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and diverse applications, with a particular focus on its role in drug discovery and development. By exploring the causality behind experimental choices and providing validated protocols, this document serves as a critical resource for scientists leveraging this compound in their research endeavors.

Introduction: The Strategic Importance of a Halogenated Pyridine Carboxylic Acid

The pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of therapeutic agents.[2] The strategic incorporation of halogen atoms, specifically bromine and chlorine, onto this core imparts unique physicochemical properties that are highly advantageous for drug design. The presence of these halogens in this compound enhances its reactivity and provides multiple points for chemical modification, making it an essential intermediate for creating diverse molecular libraries.[1][3] This compound is particularly instrumental in the development of novel anti-inflammatory and anti-cancer drugs, as well as advanced agrochemicals.[1]

The carboxylic acid moiety is a prevalent functional group in pharmaceuticals; however, it can present challenges related to metabolic stability and membrane permeability.[4] The distinct electronic nature of the doubly halogenated pyridine ring in this molecule influences the acidity and reactivity of the carboxylic acid group, offering a nuanced tool for medicinal chemists to fine-tune the properties of lead compounds.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is fundamental for its effective and safe utilization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 929000-66-8 | [5][6][7][8] |

| Molecular Formula | C₆H₃BrClNO₂ | [1][5][6] |

| Molecular Weight | 236.45 g/mol | [1][5][6] |

| Appearance | White or off-white solid | [1] |

| Boiling Point | 338.9±42.0 °C (Predicted) | [7] |

| Density | 1.917 g/cm³ | [6] |

| Storage Conditions | Store at 0-8°C under inert gas (Nitrogen or Argon) | [1][7] |

| Purity | ≥ 97% (HPLC) | [1] |

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard.[5] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5]

Synthesis Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached through several routes. The choice of a particular synthetic pathway is often dictated by the availability and cost of starting materials, scalability, and safety considerations. A common and patented method involves a multi-step process starting from 3-bromo-6-chloropyridine.[9]

This synthetic approach is advantageous as it avoids the use of highly toxic reagents like sodium cyanide and expensive starting materials, making it suitable for larger-scale industrial production.[9]

Caption: A scalable synthesis route for this compound.

Detailed Experimental Protocol:

Step 1: Oxidation of 3-Bromo-6-chloropyridine [9]

-

In a reaction vessel, 3-bromo-6-chloropyridine is dissolved in a suitable solvent.

-

Urea-hydrogen peroxide and trifluoroacetic anhydride (TFAA) are added to the mixture.

-

The reaction proceeds to form 3-bromo-6-chloropyridine N-oxide.

Step 2: Cyanation of the N-oxide [9]

-

The resulting 3-bromo-6-chloropyridine N-oxide is then reacted with trimethylsilyl cyanide in the presence of triethylamine.

-

This step introduces the cyano group at the 2-position of the pyridine ring, yielding 3-bromo-6-chloropyridine-2-carbonitrile.

Step 3: Hydrolysis to the Carboxylic Acid [9]

-

The final step involves the hydrolysis of the nitrile group of 3-bromo-6-chloropyridine-2-carbonitrile.

-

This is typically achieved by heating in the presence of a strong acid, such as sulfuric acid, to produce the desired this compound.

Applications in Drug Discovery and Beyond

The trifunctional nature of this compound makes it a highly valuable scaffold for generating a diverse range of derivatives for screening in drug discovery programs.

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals.[1] Its utility is particularly noted in the development of targeted therapies where precise molecular architectures are required for interaction with biological targets like enzymes and receptors.[1] The bromine and chlorine atoms can be selectively displaced or involved in cross-coupling reactions, while the carboxylic acid group can be converted into amides, esters, or other functional groups.

Caption: Key application areas of this compound.

Role in Agrochemicals

In the agricultural sector, this compound is used in the formulation of effective pesticides and herbicides.[1] The halogenated pyridine moiety is a common feature in many agrochemicals, contributing to their potency and stability.

Material Science Applications

Beyond life sciences, this compound is also explored in material science for the creation of specialized polymers and advanced materials. Its rigid, functionalized core can be incorporated into polymer backbones to impart specific thermal or electronic properties.[1]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those engaged in the synthesis of novel, high-value molecules. Its well-defined physicochemical properties, coupled with versatile reactivity, ensure its continued importance as a key building block in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its strategic value in modern chemical research.

References

-

This compound | C6H3BrClNO2 | CID 26966732. PubChem. [Link]

- Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemneo.com [chemneo.com]

- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 5. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sincerechemical.com [sincerechemical.com]

- 7. 3-Bromo-6-chloro-2-pyridinecarboxylic acid | 929000-66-8 [chemicalbook.com]

- 8. This compound-India Fine Chemicals [indiafinechemicals.com]

- 9. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

3-Bromo-6-chloropyridine-2-carboxylic acid molecular weight

An In-Depth Technical Guide to 3-Bromo-6-chloropyridine-2-carboxylic acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in pharmaceutical development, agrochemical research, and material science. We will delve into its fundamental properties, validated synthesis protocols, critical applications, and analytical methodologies, offering field-proven insights into its utility and handling.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a polysubstituted pyridine derivative recognized for its utility as a versatile intermediate in complex organic synthesis.[1][2] Its unique arrangement of a carboxylic acid, a bromine atom, and a chlorine atom on the pyridine core imparts a distinct reactivity profile. The chlorine atom, in particular, is susceptible to nucleophilic substitution, while the bromine can participate in various cross-coupling reactions. The carboxylic acid group provides a handle for amide bond formation or other modifications.

This combination makes the compound an essential building block for constructing diverse molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1][3] This guide serves to consolidate the critical technical information required for its effective use in a research and development setting.

Physicochemical and Structural Properties

The identity and purity of a starting material are paramount. This compound is typically a white or off-white solid.[1] Its core physicochemical properties are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| Molecular Weight | 236.45 g/mol | [1][2][4] |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2][4] |

| CAS Number | 929000-66-8 | [1][2][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Bromo-6-chloropicolinic acid | [1][2] |

| Appearance | White or off-white solid | [1] |

| Density | 1.917 g/cm³ (predicted) | [2] |

| Boiling Point | 338.9°C at 760 mmHg (predicted) | [2] |

| Flash Point | 158.8°C (predicted) | [2] |

| Purity | ≥ 97% (HPLC) | [1] |

Synthesis Methodology: A Scalable Approach

The synthesis of this compound is critical for its availability in industrial and academic laboratories. While several routes exist, a common and scalable method involves a multi-step process starting from the more readily available 3-bromo-6-chloropyridine.[5] This approach avoids the use of highly toxic reagents like sodium cyanide, which was a drawback of earlier methods.[5]

The causality behind this specific pathway is its robustness and safety profile. The initial oxidation to the N-oxide activates the pyridine ring for subsequent cyanation at the 2-position. Using trimethylsilyl cyanide is a safer alternative to alkali metal cyanides. The final hydrolysis step is a standard and efficient conversion of the nitrile to the desired carboxylic acid.

Experimental Protocol

This protocol is adapted from established patent literature.[5]

Step 1: Oxidation to 3-bromo-6-chloropyridine N-oxide

-

In a suitable reaction vessel, dissolve 3-bromo-6-chloropyridine (1 eq.) in a compatible solvent such as dichloromethane.

-

Add urea peroxide (Percarbamide) and trifluoroacetic anhydride (TFAA) to the mixture.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup to isolate the crude 3-bromo-6-chloropyridine N-oxide.

Step 2: Cyanation to 3-bromo-6-chloropyridine-2-carbonitrile

-

Dissolve the crude N-oxide from the previous step in a suitable solvent.

-

Add trimethylsilyl cyanide and a base, such as triethylamine.

-

Stir the reaction mixture, monitoring for the formation of the nitrile product.

-

Once the reaction is complete, perform a workup to isolate the crude 3-bromo-6-chloropyridine-2-carbonitrile.

Step 3: Hydrolysis to this compound

-

Add the crude nitrile to a concentrated solution of sulfuric acid (e.g., 90%).[5]

-

Heat the mixture (e.g., to 180°C) with stirring for 2-3 hours.[5]

-

Cool the reaction mixture to room temperature and carefully pour it into ice water.

-

The solid product will precipitate. Filter the mixture and wash the solid with water.

-

Dry the solid under vacuum to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Development

The trifunctional nature of this molecule makes it a powerful scaffold in medicinal chemistry and agrochemical science.

-

Pharmaceutical Development : This compound is a crucial intermediate for synthesizing biologically active molecules.[1] Its structure is found in various therapeutic candidates, including those for anti-inflammatory and anti-cancer applications.[1][6] Pyridine carboxylic acids, in general, are scaffolds for a wide array of enzyme inhibitors.[7][8] The reactive sites allow for the systematic exploration of chemical space to optimize potency and pharmacokinetic properties.

-

Agrochemicals : It serves as a precursor in the formulation of modern pesticides and herbicides.[1] The pyridine core is a common feature in many successful agrochemicals, and this particular building block allows for the creation of novel derivatives to improve efficacy and combat resistance.

-

Material Science : The compound is also used to create specialized polymers and materials with unique properties, finding use in advanced coatings and adhesives.[1]

-

Biochemical Research : Researchers use this molecule and its derivatives in studies involving enzyme inhibition and receptor binding to probe biological processes.[1]

Analytical Characterization

To ensure the quality and consistency of experimental results, rigorous analytical characterization is non-negotiable. A self-validating protocol relies on orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing the purity of this compound.

Protocol: Purity Determination by Reverse-Phase HPLC

-

Standard and Sample Preparation : Prepare a stock solution of the compound in a suitable diluent (e.g., Methanol or Acetonitrile/Water mixture) at a concentration of ~1 mg/mL. Prepare working standards and samples by diluting the stock solution.

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

-

Gradient : Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection : UV at 254 nm.

-

Injection Volume : 10 µL.

-

-

Analysis : Inject the sample and integrate the peak area of the main component. Purity is calculated as the percentage of the main peak area relative to the total peak area.

-

Identity Confirmation : For unequivocal identification, the HPLC system should be coupled to a mass spectrometer (LC-MS) to confirm the molecular weight of the eluting peak ([M-H]⁻ ion at m/z 233.9/235.9).

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[4]

-

Hazard Statements :

-

Precautionary Measures :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[9][10]

-

Handling : Avoid breathing dust. Wash hands thoroughly after handling.[9]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[11][12]

-

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined reactivity and versatile structure provide a reliable foundation for the synthesis of novel compounds with significant potential in medicine, agriculture, and materials. Understanding its properties, synthesis, and handling, as detailed in this guide, is the first step toward unlocking its full potential in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

- Google Patents. (n.d.). Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.

-

PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

PubMed Central. (2025, October 3). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. chemneo.com [chemneo.com]

- 4. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 6. 3-Bromo-6-chloro-2-pyridinecarboxylic acid | 929000-66-8 [chemicalbook.com]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound - CAS:929000-66-8 - Sunway Pharm Ltd [3wpharm.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-6-chloropyridine-2-carboxylic acid: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-6-chloropyridine-2-carboxylic acid, a pivotal heterocyclic building block in modern chemical research and development. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical properties, synthesis methodologies, and its significant applications, particularly in the pharmaceutical and agrochemical industries.

Introduction: A Versatile Heterocyclic Scaffold

This compound, also known by its synonym 3-Bromo-6-chloropicolinic acid, is a substituted pyridine derivative that has garnered significant attention as a versatile intermediate in organic synthesis.[1][2] Its unique molecular architecture, featuring a pyridine ring functionalized with a carboxylic acid, a bromine atom, and a chlorine atom, imparts a distinct reactivity profile that is highly sought after in the design of complex molecules.[3] The strategic placement of these functional groups allows for selective chemical transformations, making it an invaluable tool for medicinal chemists and material scientists.[1][3] This compound serves as a crucial starting material for the synthesis of a wide array of biologically active molecules, including those with anti-inflammatory and anti-cancer properties.[1]

Physicochemical Properties and Structural Elucidation

The utility of this compound in synthetic chemistry is underpinned by its distinct physicochemical properties. A thorough understanding of these characteristics is paramount for its effective handling, reaction optimization, and analytical characterization.

Structural Formula and Molecular Representation

The chemical structure of this compound is defined by a pyridine ring substituted at the 2, 3, and 6 positions. The IUPAC name for this compound is this compound.[4]

Caption: Chemical structure of this compound.

Key Physicochemical Data

A summary of the essential physicochemical properties is presented in the table below. This data is critical for designing experiments, ensuring safe handling, and for analytical purposes.

| Property | Value | Source |

| CAS Number | 929000-66-8 | [1][2][4][5] |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2][4] |

| Molecular Weight | 236.45 g/mol | [1][2][4] |

| Appearance | White or off-white solid | [1] |

| Boiling Point | 338.9±42.0 °C (Predicted) | [2][5] |

| Density | 1.917 g/cm³ | [2][5] |

| pKa | 1.92±0.10 (Predicted) | [2][5] |

| Storage Conditions | Store at 0-8°C under an inert atmosphere (Nitrogen or Argon) | [1][5] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several synthetic routes exist, a common and effective method involves the halogenation and subsequent functional group manipulations of pyridine precursors.[3]

A patented synthesis method highlights an approach that is both cost-effective and environmentally conscious, avoiding the use of highly toxic reagents like sodium cyanide.[6] This process starts with 3-bromo-6-chloropyridine and proceeds through an oxidation and cyanation sequence, followed by hydrolysis to yield the final product.[6]

Exemplary Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, emphasizing the key transformations.

Caption: Generalized synthetic workflow for this compound.

Rationale for Reagent Selection and Conditions

-

Oxidation: The initial oxidation to the N-oxide is a critical step to activate the pyridine ring for subsequent nucleophilic substitution at the 2-position. Reagents like urea peroxide and trifluoroacetic anhydride (TFAA) are chosen for their efficacy and relatively mild reaction conditions.[6]

-

Cyanation: The introduction of a cyano group is a key transformation. The use of trimethylsilyl cyanide is often preferred over more toxic cyanide salts for improved safety and handling.[6] This step converts the N-oxide to the 2-carbonitrile derivative.[7]

-

Hydrolysis: The final step involves the hydrolysis of the nitrile to a carboxylic acid. This is typically achieved under acidic conditions, for example, with sulfuric acid, which effectively drives the reaction to completion.[6]

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical science, most notably in drug discovery and agrochemical synthesis.[1]

Pharmaceutical Development

Pyridine carboxylic acid isomers are foundational scaffolds in a multitude of approved drugs targeting a wide range of diseases, including cancer, tuberculosis, and diabetes.[8][9] The presence of halogen substituents on the pyridine ring, as in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.[3]

This compound is a key intermediate in the synthesis of novel pharmaceuticals. For instance, it is utilized in the creation of antagonists for BCL-xL proteins, which are implicated in the survival of cancer cells, thus representing a promising avenue for the development of new anti-cancer therapies.[5] Its role extends to the development of anti-inflammatory agents as well.[1]

Agrochemical Synthesis

In the field of agriculture, this compound is employed in the formulation of advanced pesticides and herbicides.[1] The incorporation of this moiety can enhance the efficacy and selectivity of the active ingredients, leading to improved crop protection and yields.

Material Science and Analytical Chemistry

Beyond life sciences, this compound finds applications in material science for the creation of specialty polymers and advanced materials with unique properties.[1] In analytical chemistry, its well-defined structure and properties allow it to be used as a reference standard for the calibration and validation of analytical techniques like chromatography and spectroscopy.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[4]

Hazard Statements:

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[4]

Precautionary Measures:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.[1][5]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[10]

Conclusion

This compound is a strategically important chemical intermediate with a broad spectrum of applications. Its unique substitution pattern provides a versatile platform for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in research and development, particularly in the quest for novel therapeutics and advanced materials.

References

-

Chem-Impex. This compound.

-

PubChem. This compound | C6H3BrClNO2 | CID 26966732.

-

SincereChemical. 3-Bromo-6-chloro-2-pyridinecarboxylic acid CAS#929000-66-8.

-

ChemicalBook. 3-Bromo-6-chloro-2-pyridinecarboxylic acid | 929000-66-8.

-

ChemicalBook. 2-Pyridinecarboxylic acid, 3-broMo-6-chloro-, Methyl ester synthesis.

-

India Fine Chemicals. This compound.

-

Chemneo. 3-Bromo-6-chloro-2-pyridinecarboxylic Acid: A Versatile Building Block for Drug Discovery.

-

Sigma-Aldrich. This compound | 929000-66-8.

-

BLD Pharm. 929000-66-8|this compound.

-

ChemicalBook. 3-BroMo-6-chloropyrazine-2-carboxylic acid | 1260773-60-1.

-

Google Patents. Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

-

Google Patents. Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.

-

Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet.

-

PubChem. 3-Bromo-6-chloropyridine-2-carbonitrile | C6H2BrClN2 | CID 44119667.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Patsnap. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid.

-

Alchem Pharmtech. CAS 1260773-60-1 | 3-Bromo-6-chloropyrazine-2-carboxylic acid.

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

-

PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. chemneo.com [chemneo.com]

- 4. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-6-chloro-2-pyridinecarboxylic acid | 929000-66-8 [chemicalbook.com]

- 6. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 7. 3-Bromo-6-chloropyridine-2-carbonitrile | C6H2BrClN2 | CID 44119667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-6-chloropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloropyridine-2-carboxylic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development.[1] Its utility as a versatile building block stems from the unique electronic properties conferred by the bromo, chloro, and carboxylic acid functional groups on the pyridine scaffold.[1] This arrangement allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex, biologically active molecules.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, formulation, and quality control.

This guide provides a comprehensive overview of the key physical characteristics of this compound, outlines detailed experimental protocols for their determination, and discusses the scientific rationale behind these methodologies.

Compound Identification and Structure

A precise understanding of the molecular identity is the foundation of all physicochemical characterization.

Molecular Structure

The foundational step in characterizing any chemical entity is confirming its structure. The structure of this compound dictates its reactivity, polarity, and intermolecular interactions.

Caption: Molecular Structure of this compound.

Key Identifiers

The following table summarizes the fundamental identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 929000-66-8 | [1][2][3] |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2] |

| Molecular Weight | 236.45 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Bromo-6-chloropicolinic acid | [1][4] |

| Appearance | White or off-white solid | [1] |

Thermal Properties

Thermal properties such as melting point are critical indicators of purity and are essential for handling and processing the compound.

Melting Point

This protocol describes a standard and reliable method for determining the melting point range of a crystalline organic solid.

Rationale: This method relies on controlled heating of a small, packed sample in a capillary tube. The close proximity of the sample to a calibrated thermometer within a heated block ensures accurate temperature measurement at the onset and completion of melting.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystalline solid into a fine powder using a mortar and pestle.

-

Capillary Packing: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

-

Tap the sealed end of the capillary on a hard surface to pack the solid down, aiming for a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more precise measurement in the subsequent steps.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new packed capillary and begin heating at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

Record Temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire solid mass has completely melted into a clear liquid.

-

-

The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 2°C).

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical parameter for reaction setup, purification (crystallization), and formulation. The presence of a carboxylic acid group suggests pH-dependent aqueous solubility, while the halogenated pyridine ring indicates likely solubility in organic solvents.

Qualitative Solubility

While quantitative data is not available in the reviewed literature, a qualitative assessment can be made based on the structure. The compound is expected to be sparingly soluble in water but should exhibit increased solubility in alkaline aqueous solutions (e.g., 5% NaHCO₃ or 5% NaOH) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. It is also expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.

Rationale: This systematic approach classifies a compound based on its solubility in a series of solvents with different properties (polarity, pH), providing insights into its functional groups.

Reagents:

-

Deionized Water

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Methanol

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

Add approximately 10-20 mg of the compound to a small test tube.

-

Add 1 mL of the chosen solvent in portions, agitating vigorously after each addition.

-

Observe if the solid dissolves completely.

-

Water: Test the resulting solution with pH paper. An acidic pH would be expected.

-

5% NaHCO₃: Effervescence (CO₂ evolution) upon dissolution is a strong indicator of a carboxylic acid.

-

5% NaOH: Test for solubility if the compound is insoluble in water and NaHCO₃.

-

Organic Solvents: Systematically test solubility in methanol, ethanol, and DMSO.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-6-chloro-2-pyridinecarboxylic acid | 929000-66-8 [chemicalbook.com]

- 4. sincerechemical.com [sincerechemical.com]

- 5. Page loading... [guidechem.com]

- 6. 6-氯吡啶-3-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-6-chloropyridine-2-carboxylic acid

This guide provides a comprehensive overview of the solubility characteristics of 3-bromo-6-chloropyridine-2-carboxylic acid, a vital building block in pharmaceutical and agrochemical research.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines its known physicochemical properties, theoretical solubility considerations, and detailed experimental protocols for determining its solubility profile. This information is intended to empower researchers, scientists, and drug development professionals to accurately assess and utilize this compound in their work.

Introduction to this compound

This compound (also known as 3-bromo-6-chloropicolinic acid) is a halogenated pyridine derivative with significant applications as an intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and anti-cancer drugs, as well as in the formulation of advanced agrochemicals.[1] Its chemical structure, featuring a carboxylic acid group, a pyridine ring, and both bromine and chlorine substituents, dictates its reactivity and physical properties, including its solubility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO₂ | PubChem[2] |

| Molecular Weight | 236.45 g/mol | PubChem[2] |

| CAS Number | 929000-66-8 | Sigma-Aldrich |

| Appearance | White or off-white solid | Chem-Impex[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Theoretical Solubility Profile

The solubility of this compound is influenced by several structural features:

-

The Carboxylic Acid Group: This functional group is capable of hydrogen bonding and can deprotonate to form a carboxylate salt. This suggests that the compound's solubility will be significantly higher in basic aqueous solutions compared to neutral or acidic solutions.[3]

-

The Pyridine Ring: The nitrogen atom in the pyridine ring can also participate in hydrogen bonding, contributing to its solubility in polar protic solvents.

-

Halogen Substituents: The presence of bromine and chlorine atoms increases the molecular weight and lipophilicity of the molecule, which may lead to "moderate solubility" in a range of organic solvents.[1]

Based on these features, it is anticipated that this compound will exhibit poor solubility in non-polar organic solvents and pH-dependent solubility in aqueous media. Its solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) is expected to be moderate to good.

Experimental Determination of Solubility

Accurate solubility data is critical for various applications, including reaction optimization, formulation development, and interpreting biological activity. The following section provides detailed, field-proven protocols for determining the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility (Gravimetric Determination)

This is a widely accepted method for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given solvent at a constant temperature to form a saturated solution.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.45 µm pore size)

-

Pre-weighed vials

Protocol:

-

Preparation of the Slurry: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Place the vials in a temperature-controlled shaker set at the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter. The filtration step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial and record the exact weight of the solution. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Mass Determination: Once the solvent is completely removed, re-weigh the vial containing the dried solid. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation: Calculate the solubility in g/L or mg/mL using the mass of the dissolved solid and the volume of the solution withdrawn.

UV/Vis Spectrophotometry for Aqueous Solubility

This method is suitable for compounds that possess a chromophore and is particularly useful for determining solubility in aqueous solutions at different pH values.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.

Materials:

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Calibrated pH meter

-

Buffer solutions of various pH values

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).

-

Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution with the desired aqueous buffer.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and adhere to the Beer-Lambert law.

-

-

Preparation of Saturated Solutions: Prepare saturated solutions in aqueous buffers of different pH values as described in the shake-flask method (steps 1-3).

-

Sample Analysis:

-

Withdraw a known volume of the clear, filtered supernatant from each saturated solution.

-

Dilute the sample with a known volume of the corresponding buffer to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

While quantitative solubility data for this compound remains to be broadly published, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. By following the outlined procedures, researchers can generate reliable and accurate solubility data, which is indispensable for the effective application of this compound in the fields of medicinal chemistry and agricultural science.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

This compound | C6H3BrClNO2 | CID 26966732 - PubChem. [Link]

-

Solubility of Organic Compounds. [Link]

Sources

3-Bromo-6-chloropyridine-2-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-chloropyridine-2-carboxylic Acid

Abstract

This compound is a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Its substituted pyridine scaffold allows for diverse downstream chemical modifications, making robust and scalable synthetic routes to this compound highly valuable for researchers in drug development and medicinal chemistry.[2] This guide provides an in-depth analysis of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the available methods. We will explore a modern, safety-conscious approach starting from 3-bromo-6-chloropyridine and a classical approach involving the oxidation of a 2-methylpyridine precursor, offering field-proven insights into experimental design and execution.

Introduction and Retrosynthetic Analysis

The target molecule, this compound (CAS 929000-66-8), possesses a unique arrangement of functional groups: a carboxylic acid at the C2 position, a bromine atom at C3, and a reactive chlorine atom at C6.[1][3] The chlorine at the 6-position is particularly susceptible to nucleophilic substitution, providing a key handle for molecular elaboration.[4]

A retrosynthetic analysis reveals two primary bond disconnections that lead to logical and industrially viable synthetic strategies. The most apparent disconnection is the C2-carboxyl bond, suggesting a late-stage introduction of the carboxylic acid functionality or its precursor, a nitrile. A second approach involves the oxidation of a pre-existing C2-alkyl group.

Caption: Retrosynthetic analysis of the target molecule.

This guide will focus on two primary forward-synthesis pathways derived from this analysis:

-

Pathway A: A three-step synthesis starting from 3-bromo-6-chloropyridine, proceeding through an N-oxide intermediate to install a nitrile at the C2 position, followed by hydrolysis.

-

Pathway B: A direct oxidation of 3-bromo-6-chloro-2-methylpyridine to the corresponding carboxylic acid.

A third, historical pathway involving nucleophilic substitution on a fluoro-pyridine precursor will be discussed briefly for comparative purposes.

Pathway A: Synthesis from 3-Bromo-6-chloropyridine via Cyanation

This modern pathway is notable for its use of safer reagents and its suitability for large-scale production, avoiding the use of highly toxic alkali metal cyanides.[4] The strategy relies on activating the C2 position towards nucleophilic attack by first forming the pyridine N-oxide.

Caption: Overall workflow for the synthesis via the N-oxide/cyanation route.

Scientific Principle and Rationale

The pyridine ring is electron-deficient and generally resistant to nucleophilic attack. Conversion to the N-oxide dramatically alters the electronic properties. The N-oxide oxygen atom is a strong π-donor, which increases the electron density at the C2 and C4 positions, making them susceptible to attack by electrophiles. Subsequent treatment with an activating agent (like trifluoroacetic anhydride in Step 1, which can form a reactive intermediate) and a nucleophile (like cyanide in Step 2) facilitates substitution at the C2 position. This sequence is a modification of the classical Reissert-Henze reaction.[5][6] The choice of trimethylsilyl cyanide (TMSCN) over sodium or potassium cyanide significantly enhances the safety profile of the reaction by avoiding the handling of highly toxic and water-reactive alkali metal cyanides.[4]

Detailed Experimental Protocol

The following protocol is adapted from a patented procedure.[4]

Step 1: Synthesis of 3-Bromo-6-chloropyridine N-oxide

-

To a solution of 3-bromo-6-chloropyridine (32.4 g, 168 mmol) in chloroform (200 mL) in a flask equipped with a stirrer, add urea peroxide (33.2 g, 350 mmol).

-

Cool the mixture in an ice bath.

-

Slowly add trifluoroacetic anhydride (TFAA) (47.6 mL, 336 mmol) to the cooled solution.

-

After the addition is complete, allow the reaction mixture to stir for 10 hours, maintaining a temperature of approximately 10°C.

-

Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 40 minutes to neutralize excess oxidizing agents.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide product.

Step 2: Synthesis of 3-Bromo-6-chloropyridine-2-carbonitrile

-

Dissolve the 3-bromo-6-chloropyridine N-oxide from the previous step in acetonitrile.

-

Add triethylamine (TEA) to the solution.

-

Add trimethylsilyl cyanide (TMSCN) dropwise to the mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate to yield the crude nitrile.[7][8] Purify by column chromatography or recrystallization as needed.

Step 3: Synthesis of this compound (Hydrolysis)

-

Add the crude 3-bromo-6-chloropyridine-2-carbonitrile to a solution of concentrated sulfuric acid and water.

-

Heat the mixture under reflux for 2.5 to 4 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Adjust the pH of the aqueous solution to 3-5 using a suitable base (e.g., concentrated NaOH solution) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum to obtain the final product.

Data Summary

| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Purity |

| 1. N-Oxidation | 3-Bromo-6-chloropyridine | Urea Peroxide, TFAA | Chloroform | High | >95% |

| 2. Cyanation | 3-Bromo-6-chloropyridine N-oxide | TMSCN, TEA | Acetonitrile | Good-High | >95% |

| 3. Hydrolysis | 3-Bromo-6-chloropyridine-2-carbonitrile | H₂SO₄ (aq) | Water | High | >97%[4] |

Pathway B: Synthesis from 3-Bromo-6-chloro-2-methylpyridine via Oxidation

This pathway represents a more classical and potentially shorter route, relying on the robust oxidation of a methyl group at the C2 position. The starting material, 3-bromo-6-chloro-2-methylpyridine (also known as 5-bromo-2-chloro-6-picoline), is a readily available intermediate.[9][10]

Scientific Principle and Rationale

The oxidation of alkyl side-chains on aromatic and heteroaromatic rings is a fundamental transformation in organic synthesis.[11] Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent capable of converting a methyl group attached to a pyridine ring directly into a carboxylic acid.[12][13] The reaction proceeds because the C-H bonds adjacent to the aromatic ring (the "benzylic" or picolinic position) are weakened and susceptible to radical hydrogen abstraction by the permanganate species.[11] The reaction is typically performed in an aqueous medium under basic or neutral conditions. The halogen substituents at the C3 and C6 positions are generally inert to these oxidative conditions, making this a viable synthetic strategy.

Detailed Experimental Protocol (Generalized)

The following is a generalized protocol based on standard procedures for the KMnO₄ oxidation of substituted picolines.[12][13][14]

-

Suspend 3-bromo-6-chloro-2-methylpyridine (1 equiv.) in water.

-

Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.

-

Over a period of several hours, add a solution of potassium permanganate (KMnO₄, approx. 3-4 equiv.) in water portion-wise, maintaining the reaction temperature. The purple color of the permanganate should disappear as it is consumed.

-

Continue heating at reflux until a persistent purple or pink color indicates a slight excess of KMnO₄ and the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Destroy the excess KMnO₄ by adding a small amount of a reducing agent (e.g., sodium bisulfite solution or ethanol) until the purple color disappears.

-

Filter the hot mixture through a pad of celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water.

-

Combine the filtrate and washings. Cool the solution in an ice bath and acidify to a pH of 3-4 with a strong acid (e.g., concentrated HCl).

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Summary

| Step | Starting Material | Key Reagents | Solvent | Expected Yield | Key Challenge |

| Oxidation | 3-Bromo-6-chloro-2-methylpyridine | KMnO₄ | Water | Moderate-Good | Removal of MnO₂ byproduct |

Comparative Analysis and Historical Context

Historical Route: From 2-Fluoro-3-bromo-6-chloropyridine

An older method for synthesizing the target compound starts with 2-fluoro-3-bromo-6-chloropyridine.[4] This route involves a nucleophilic aromatic substitution (SNAr) reaction where the highly activated fluorine atom is displaced by sodium cyanide, followed by hydrolysis of the resulting nitrile. While chemically straightforward, this pathway has significant drawbacks:

-

Cost: The fluorinated starting material is significantly more expensive than 3-bromo-6-chloropyridine.

-

Toxicity: It requires the use of hypertoxic sodium cyanide, which poses severe handling risks and generates hazardous waste streams.[4]

These limitations make it unsuitable for modern, large-scale industrial production and underscore the advantages of Pathway A.

Pathway Comparison

| Feature | Pathway A (N-Oxide/Cyanation) | Pathway B (Picoline Oxidation) | Historical (Fluoro/SNAr) |

| Starting Material Cost | Low-Moderate | Low-Moderate | High |

| Number of Steps | 3 | 1 | 2 |

| Reagent Safety | Good (avoids NaCN) | Fair (strong oxidant) | Poor (uses NaCN) |

| Scalability | High | Moderate (MnO₂ disposal) | Low |

| Key Advantage | High safety, high purity | Shortest route | (None in modern context) |

| Key Disadvantage | Multi-step process | Messy work-up | High cost and toxicity |

Conclusion

For the synthesis of this compound, two primary strategies stand out. Pathway A , utilizing an N-oxidation followed by a Reissert-Henze type cyanation with TMSCN and subsequent hydrolysis, represents the most robust, safe, and scalable method.[4] It avoids critically hazardous reagents and is well-suited for industrial application. Pathway B , the direct oxidation of 3-bromo-6-chloro-2-methylpyridine with potassium permanganate, offers the most convergent route. While potentially faster and more atom-economical, it presents challenges in work-up and byproduct disposal that may hinder its scalability. The choice between these pathways will depend on the specific needs of the research or production team, balancing factors of cost, safety, scale, and available equipment.

References

Sources

- 1. sincerechemical.com [sincerechemical.com]

- 2. indiamart.com [indiamart.com]

- 3. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 5. dl.ndl.go.jp [dl.ndl.go.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Bromo-6-chloropyridine-2-carbonitrile | C6H2BrClN2 | CID 44119667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthonix, Inc > 1053659-39-4 | 3-bromo-6-chloropyridine-2-carbonitrile [synthonix.com]

- 9. innospk.com [innospk.com]

- 10. chemscene.com [chemscene.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Hazards of 3-Bromo-6-chloropyridine-2-carboxylic acid

Introduction: Acknowledging the Utility and Hazard Profile

3-Bromo-6-chloropyridine-2-carboxylic acid is a halogenated pyridine derivative that serves as a valuable and versatile building block in medicinal chemistry and agrochemical synthesis.[1] Its utility in the development of novel pharmaceuticals, including potential anti-inflammatory and anti-cancer agents, makes it a compound of significant interest in research and development laboratories.[1][2] However, the structural attributes that make it a reactive and useful intermediate also necessitate a thorough understanding of its safety and hazard profile. This guide provides a comprehensive, technically-grounded overview of the risks associated with this compound and outlines the necessary protocols for its safe handling, storage, and disposal. The causality behind each recommendation is explained to empower researchers to work safely and effectively.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of a robust safety assessment. These parameters influence its behavior under laboratory conditions, its potential for aerosolization, and appropriate storage requirements.

Synonyms: 3-Bromo-6-chloropicolinic acid; 3-Bromo-2-carboxy-6-chloropyridine[3] Appearance: White or off-white solid[1][4]

The following table summarizes the key physicochemical properties of this compound. It is crucial to note that some of these values may be predicted rather than experimentally determined, reinforcing the need for cautious handling.

| Property | Value | Source |

| CAS Number | 929000-66-8 | [5] |

| Molecular Formula | C₆H₃BrClNO₂ | [4][5] |

| Molecular Weight | 236.45 g/mol | [4][5] |

| Density | ~1.917 g/cm³ (Predicted) | [4] |

| Boiling Point | ~338.9 °C at 760 mmHg (Predicted) | [4] |

| Flash Point | ~158.8 °C (Predicted) | [4] |

| pKa | 1.92 ± 0.10 (Predicted) | [4] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties upon contact with skin, eyes, and the respiratory system.[3][5]

GHS Signal Word: Warning [3][5]

| Hazard Class | GHS Code | Hazard Statement | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][5] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [3][5] |

The following diagram illustrates the essential GHS label elements for this compound. The exclamation mark pictogram is used to denote these specific hazards.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-6-chloropyridine-2-carboxylic acid

This guide provides a detailed technical overview of the spectroscopic profile of 3-Bromo-6-chloropyridine-2-carboxylic acid (CAS 929000-66-8), a vital building block in medicinal chemistry and agrochemical research.[1][2][3] Given the relative scarcity of publicly archived spectra for this specific molecule, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary framework to identify, characterize, and utilize this compound with confidence.

Introduction to this compound

This compound is a halogenated pyridine derivative. Its structural features—a carboxylic acid, a bromine atom, and a chlorine atom on a pyridine ring—confer unique reactivity, making it a valuable intermediate in the synthesis of complex, biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO₂ | PubChem[4] |

| Molecular Weight | 236.45 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 929000-66-8 | Chem-Impex[1] |

| Appearance | White or off-white solid | Chem-Impex[1] |

Below is the chemical structure of the target compound, which serves as the basis for all subsequent spectroscopic predictions.

Caption: Predicted ESI-MS fragmentation pathway for the protonated molecule.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized protocols is essential.

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar carboxylic acids and to ensure the acidic proton is observable.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-16 ppm.

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Apply a 30-degree pulse width with a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to 0-200 ppm.

-

Acquire at least 1024 scans due to the low natural abundance of ¹³C. A relaxation delay of 2-3 seconds is recommended.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (39.52 ppm).

Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Conclusion

The structural elucidation of this compound relies on a multi-technique spectroscopic approach. This guide provides a comprehensive, predictive framework for its ¹H NMR, ¹³C NMR, IR, and Mass spectra. While based on established chemical principles and data from analogous compounds, experimental verification remains the gold standard. The protocols detailed herein offer a robust methodology for researchers to acquire and confirm the spectroscopic identity of this important synthetic intermediate, ensuring its quality and proper application in pharmaceutical and agrochemical development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-6-chloropyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Ishchenko, A. A., & Vragov, A. P. (2006). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 73(5), 796-802.

-

Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

OC-BTV. (2024, March 14). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives [Video]. YouTube. Retrieved from [Link]

- de Souza, M. V. N., et al. (2010). 2-Bromopyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(4), o846.

-

UCLA Chemistry. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

Sources

3-Bromo-6-chloropyridine-2-carboxylic acid chemical reactivity

An In-depth Technical Guide to the Chemical Reactivity of 3-Bromo-6-chloropyridine-2-carboxylic acid

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No. 929000-66-8) is a highly functionalized pyridine derivative that has emerged as a crucial intermediate in organic synthesis.[1][2] Its strategic arrangement of a carboxylic acid, a bromine atom, and a chlorine atom on an electron-deficient pyridine ring imparts a unique and versatile reactivity profile. This makes it an invaluable building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[3][4] This guide provides an in-depth exploration of its core chemical reactivities, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. The molecule's structure allows for selective, stepwise functionalization at its three key reactive centers, enabling the construction of diverse chemical scaffolds.[2][4]

Molecular Structure and Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-Bromo-6-chloropicolinic acid |

| CAS Number | 929000-66-8[5][6] |

| Molecular Formula | C6H3BrClNO2[1][5] |

| Molecular Weight | 236.45 g/mol [1][5] |

| Appearance | Solid |

| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] |

Diagram: Reactivity Map

Caption: Key reactive sites and corresponding synthetic transformations of the title compound.

Part 1: Reactivity of the Carboxylic Acid Group

The carboxylic acid at the C2 position is a primary site for modification. Its proximity to the ring nitrogen influences its acidity and reactivity.

Esterification

Standard Fischer esterification conditions can be employed to convert the carboxylic acid into its corresponding ester. This is often a necessary step to protect the acid functionality or to modify the compound's solubility and electronic properties before performing subsequent reactions on the pyridine ring.

This protocol is adapted from a standard procedure for the synthesis of 3-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester.[7]

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 50.0 g, 211.5 mmol) in methanol (235 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (5.6 mL) to the solution while stirring. The addition is exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain for approximately 28 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the precipitate by filtration and recrystallize from methanol to yield the pure methyl ester product.

Decarboxylation

Pyridinecarboxylic acids can undergo decarboxylation upon heating, a process that can be facilitated by electron-withdrawing groups on the ring.[8] The presence of both bromo and chloro substituents on the ring suggests that this compound may decarboxylate under thermal stress to yield 3-bromo-6-chloropyridine. This reactivity should be considered when planning high-temperature reactions, as it can be a potential side reaction or a desired transformation.

Part 2: Reactivity of the Halogen Substituents

The differential reactivity of the C3-bromo and C6-chloro groups is the cornerstone of this molecule's synthetic utility. This allows for selective and orthogonal functionalization.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The chlorine atom at the C6 position is activated towards nucleophilic aromatic substitution (SNAr). Its position para to the electron-withdrawing ring nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction.[2][9] This makes the C6 position the primary site for reaction with strong nucleophiles like amines, alkoxides, and thiolates.

-

Nucleophile: Strong nucleophiles are required to attack the electron-deficient pyridine ring and displace the chloride.

-

Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to dissolve the reactants and facilitate the charge separation in the transition state.

-

Base: A non-nucleophilic base (e.g., K₂CO₃, NaH) is often required to deprotonate the nucleophile (if it is an alcohol, thiol, or amine) to increase its nucleophilicity.

Palladium-Catalyzed Cross-Coupling at the C3 Position

The bromine atom at the C3 position is significantly less reactive towards SNAr but is the ideal handle for palladium-catalyzed cross-coupling reactions. The C-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond, providing excellent chemoselectivity. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds with high precision.

The Suzuki reaction is a robust method for forming C-C bonds by coupling the C3-bromo position with an organoboron reagent.[10][11]

Mechanism Insight: The reaction proceeds via a catalytic cycle involving three key steps: (1) Oxidative Addition of the C-Br bond to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid (activated by a base) is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11][12]

-

Setup: To a reaction vessel under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired aryl- or vinylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.

-

Reaction: Heat the mixture with stirring (typically 80-100 °C) for 2-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

This reaction is a powerful tool for constructing C-N bonds, coupling the C3 position with a primary or secondary amine. It has largely replaced harsher classical methods for synthesizing aryl amines.[13]

Mechanism Insight: The catalytic cycle is similar to the Suzuki coupling but involves the formation of a palladium-amido complex after oxidative addition and deprotonation of the amine by a base.[13][14] Reductive elimination from this complex yields the desired arylamine product. The choice of phosphine ligand is critical and dictates the reaction's scope and efficiency.

This protocol is based on a general procedure for the amination of a bromopyridine.[15]

-

Setup: In a Schlenk vessel or glovebox, combine the aryl bromide (e.g., this compound, 1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium source (e.g., [Pd₂(dba)₃], 1-2 mol%), a phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv.).

-

Solvent: Add an anhydrous, degassed solvent such as Toluene or Dioxane.

-

Reaction: Heat the mixture with stirring (typically 80-110 °C) for 4-24 hours under an inert atmosphere.

-

Workup: Cool the reaction to room temperature and dilute with a solvent like diethyl ether. Wash the mixture with brine, dry the organic layer over MgSO₄, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude material by recrystallization or column chromatography.

The Sonogashira reaction couples the C3-bromo position with a terminal alkyne to form conjugated arylalkynes.[16][17] This reaction is typically co-catalyzed by palladium and copper(I) salts.[16]

Mechanism Insight: The reaction involves two interconnected catalytic cycles.[17] The palladium cycle mirrors that of other cross-couplings. In the copper cycle, copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the organopalladium(II) halide complex, facilitating the key C-C bond formation.[17]

Summary of Cross-Coupling Reactions

| Reaction | Bond Formed | Key Reagents | Typical Conditions |

| Suzuki-Miyaura | C(sp²)-C(sp²)C(sp²)-C(sp³) | R-B(OH)₂, Pd Catalyst, Base | Dioxane/H₂O, 80-100 °C |

| Buchwald-Hartwig | C(sp²)-N | R₂NH, Pd Catalyst, Ligand, Base | Toluene, 80-110 °C |

| Sonogashira | C(sp²)-C(sp) | R-C≡CH, Pd/Cu Catalysts, Base | Amine solvent or THF, RT-65 °C |

Conclusion